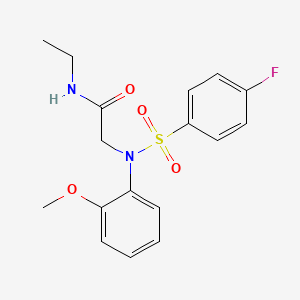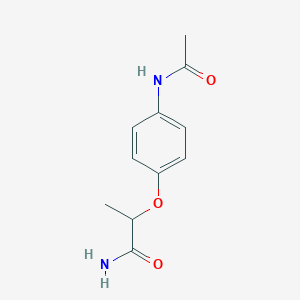![molecular formula C14H18N4O B7536909 N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide, also known as DMXAA, is a synthetic small molecule that has shown promising results in cancer research. It was initially developed as an antiviral agent but later found to have anti-tumor properties.
Mécanisme D'action
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway in the immune system. This activation leads to the production of cytokines, such as interferons, which play a crucial role in fighting cancer cells. This compound also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This inhibition leads to the disruption of the tumor vasculature, ultimately leading to tumor cell death.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, such as interferons, which play a crucial role in the immune response against cancer cells. This compound also inhibits the production of VEGF, which is a protein that promotes the growth of blood vessels. This inhibition leads to the disruption of the tumor vasculature, ultimately leading to tumor cell death. This compound has also been shown to induce apoptosis, which is a form of programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide in lab experiments is its ability to activate the immune system and promote the production of cytokines. This allows for the study of immune responses in cancer cells. Additionally, this compound has been shown to work in combination with other chemotherapy drugs, which allows for the study of drug interactions. However, this compound has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently. Additionally, it has been shown to have some toxicity in animal studies, which limits its use in certain experiments.
Orientations Futures
There are several future directions for N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide research. One area of interest is the development of more potent and selective STING agonists. Additionally, there is a need for more studies on the mechanism of action of this compound, particularly in relation to its effects on the immune system. Another area of interest is the study of this compound in combination with other immunotherapies, such as checkpoint inhibitors. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of this compound in humans.
Conclusion:
This compound is a promising small molecule with anti-tumor properties that has been extensively studied in cancer research. It works by activating the immune system and promoting the production of cytokines, ultimately leading to tumor cell death. This compound has several advantages in lab experiments, including its ability to activate the immune system and work in combination with other chemotherapy drugs. However, it also has some limitations, including its short half-life and toxicity in animal studies. There are several future directions for this compound research, including the development of more potent and selective STING agonists and the study of this compound in combination with other immunotherapies.
Méthodes De Synthèse
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide can be synthesized through a multistep process starting with 2,5-dimethylpyrrole. The first step involves the reaction of 2,5-dimethylpyrrole with acetic anhydride to form 2,5-dimethylpyrrole-1-acetate. The second step involves the reaction of 2,5-dimethylpyrrole-1-acetate with 3-dimethylaminopyridine to form N-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethylpyrrole-1-acetamide. The final step involves the reaction of N-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethylpyrrole-1-acetamide with ethyl chloroformate to form this compound.
Applications De Recherche Scientifique
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties in various cancer types, including lung, breast, prostate, and colon cancer. It has been shown to induce tumor cell death by activating the immune system and promoting the production of cytokines. This compound has also been shown to inhibit tumor angiogenesis, which is the process of forming new blood vessels to support tumor growth. Additionally, this compound has been studied in combination with other chemotherapy drugs to enhance their efficacy.
Propriétés
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-5-7-12(18(10)4)14(19)16-11-6-8-13(15-9-11)17(2)3/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGWCFWXJZCORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)



![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)